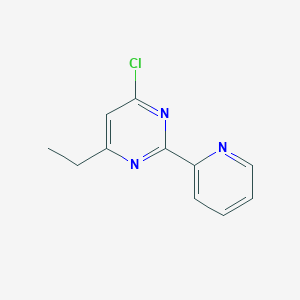

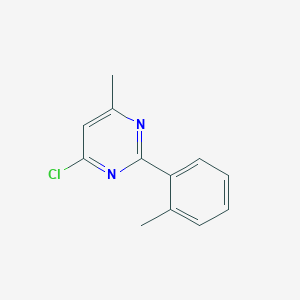

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine

Descripción general

Descripción

“4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine” is a heterocyclic compound that belongs to the class of pyrimidines. It has a molecular weight of 219.67 . The compound is typically in powder form .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-6-ethyl-2-(2-pyridinyl)pyrimidine . The InChI code is 1S/C11H10ClN3/c1-2-8-7-10(12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is important in the synthesis of 4,6-disubstituted pyrimidines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.67 . It is typically in powder form and is stored at room temperature .Aplicaciones Científicas De Investigación

Structural and Optical Exploration

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, as part of the broader category of pyrimidine derivatives, has been extensively studied for its structural and optical properties. Research highlights the importance of pyrimidine rings due to their presence in DNA and RNA, indicating a wide range of potential applications in medicine and nonlinear optics (NLO). One study focusing on thiopyrimidine derivatives explored the nonlinear optical analysis, confirming the NLO character of these molecules, especially recommended for optoelectronic high-tech applications (Hussain et al., 2020).

Synthesis and Mass Spectrometry

The synthesis of di- and tricationic pyridinium substituted pyrimidines showcases the versatility of pyrimidine derivatives, including those structurally related to this compound. Such compounds were characterized using mass spectrometry, furthering understanding of their potential in various scientific applications (Venkatachalam et al., 2002).

Polyheterocyclic Synthesis

The role of pyrimidine derivatives in polyheterocyclic synthesis has been documented, illustrating their use in creating complex heterocyclic structures that could have diverse applications in pharmacology and materials science. This includes the synthesis of various pyrido and thieno derivatives, indicating the flexibility and potential utility of these compounds in developing new materials and drugs (Elneairy et al., 2006).

Novel Pyrimidines Synthesis

Research on the synthesis of novel pyrido and thieno pyrimidines demonstrates the ongoing interest in expanding the library of pyrimidine derivatives for various applications, including antibacterial agents. This further underscores the potential of this compound and related compounds in contributing to new solutions in medicine and chemistry (Bakhite et al., 2005).

Antifibrotic Activity

Exploring the biological activities of pyrimidine derivatives, a study evaluated a series of novel 2-(pyridin-2-yl) pyrimidine derivatives against rat hepatic stellate cells, identifying compounds with significant anti-fibrotic activities. This research highlights the therapeutic potential of pyrimidine derivatives in treating fibrosis, demonstrating the broader implications of these compounds in medicinal chemistry (Gu et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen synthesis.

Mode of Action

Based on the information about similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function .

Biochemical Pathways

If it indeed inhibits collagen prolyl-4-hydroxylase, it could affect the collagen synthesis pathway, leading to downstream effects on tissue structure and function .

Result of Action

If it acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially suppress the production of collagen, affecting the structure and function of tissues .

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine plays a significant role in various biochemical reactions. It has been identified as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . By inhibiting this enzyme, this compound can potentially reduce collagen production, which is beneficial in treating fibrotic diseases . Additionally, this compound interacts with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In hepatic stellate cells, it has been shown to reduce the production of collagen, thereby inhibiting fibrosis . This compound also affects cell signaling pathways, particularly those involved in fibrosis and inflammation. By modulating gene expression, this compound can alter cellular metabolism and reduce the synthesis of extracellular matrix components .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of collagen prolyl-4-hydroxylase, thereby inhibiting its activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to reduced collagen stability and synthesis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under normal storage conditions In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound’s interaction with cofactors and other enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct it to specific organelles, affecting its role in cellular processes .

Propiedades

IUPAC Name |

4-chloro-6-ethyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-2-8-7-10(12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNRIBDEYPPKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1153411-91-6 | |

| Record name | 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)

![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)

![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)

amine](/img/structure/B1462599.png)